2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide

Description

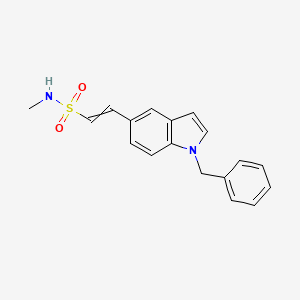

2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide (CAS: 894351-84-9), also referred to as (E)-N-methyl-2-[1-(phenylmethyl)-1H-indol-5-yl]ethenesulfonamide, is a structurally well-defined compound characterized by a benzyl-substituted indole core linked to an ethenesulfonamide group. It is a critical reference material in pharmaceutical development, particularly for the synthesis and quality control of Naratriptan, a serotonin 5-HT₁B/₁D receptor agonist used to treat migraines . The compound complies with stringent regulatory standards (USP, EMA, JP, BP) and is supported by a detailed Structure Elucidation Report (SER), ensuring its reliability for analytical and commercial applications .

Properties

IUPAC Name |

2-(1-benzylindol-5-yl)-N-methylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQXKKYAWNNJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697586 | |

| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894351-84-9 | |

| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide exhibits promising anticancer activity. Studies have shown that compounds with indole structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways associated with cell survival and growth, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. This activity could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Biological Research

Biochemical Pathway Studies

The compound serves as a useful tool in studying biochemical pathways related to indole derivatives. By understanding how it interacts with biological systems, researchers can gain insights into the roles of similar compounds in cellular processes. This can lead to the identification of new therapeutic targets.

Drug Development

In drug development, this compound is explored for its potential as a lead compound. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological properties.

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of functional materials. Its sulfonamide group can act as a reactive site for polymerization processes or as a cross-linking agent in creating novel materials with specific properties.

Nanotechnology

In nanotechnology, this compound may be utilized to functionalize nanoparticles. This can enhance the delivery of drugs or improve the performance of nanomaterials in various applications, including catalysis and sensing.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs often share sulfonamide or indole motifs but differ in substituents, stereochemistry, or additional functional groups. Key examples include:

Compound 17 :

(E)-2-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)-N-methylethenesulfonamide

- Structure: Features a tetrahydrofuran ring with a silyl-protected hydroxyl group and a 5-methyl-2,4-dioxopyrimidine moiety. The ethenesulfonamide group is conjugated to the furanose ring.

- Synthesis : Prepared via Horner-Wadsworth-Emmons reaction between a nucleoside-derived aldehyde and a sulfonamide-containing phosphonate, followed by purification via preparative TLC .

- Applications : Likely investigated as a nucleoside analog for antiviral or anticancer research due to its pyrimidine scaffold .

Compound 18 :

2-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)-N-methylethanesulfonamide

Key Comparative Data

Pharmacological and Industrial Relevance

- Target Compound : Directly tied to migraine therapy via Naratriptan production, with established commercial and regulatory frameworks .

- Compound 17/18 : Serve as intermediates in exploratory nucleoside therapies, lacking clinical or commercial validation but demonstrating versatility in medicinal chemistry .

Biological Activity

2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18N2O2S

- CAS Number : 894351-84-9

Its structure features an indole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on various indole derivatives demonstrated that modifications on the indole scaffold can enhance activity against specific pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | TBD |

| Indole derivative A | ≤0.25 | Anti-MRSA |

| Indole derivative B | 16 | Weak growth inhibitor |

Anti-Cancer Potential

The indole structure is frequently associated with anticancer activity. Similar compounds have shown inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound require further investigation, but preliminary studies suggest potential interactions with key regulatory proteins involved in cancer progression .

The biological activity of this compound may be attributed to its ability to modulate enzyme activities and cellular signaling pathways. For instance, indole derivatives have been shown to interact with tyrosinase, an enzyme involved in melanin biosynthesis, which could be relevant for skin-related conditions .

Table 2: Inhibition Potential Against Tyrosinase

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | TBD | TBD |

| Kojic Acid (Standard) | 10.5 | Reference compound |

Case Studies

Several case studies highlight the efficacy of indole-based compounds in clinical settings:

- Case Study on MRSA Inhibition : A study evaluated the effectiveness of various indole derivatives against MRSA strains. The results indicated that specific modifications could lead to significant reductions in minimum inhibitory concentration (MIC), suggesting a promising avenue for developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that certain indole derivatives can induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.